Isoleucyltryptophan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

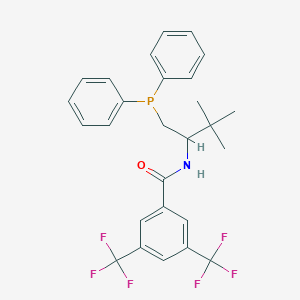

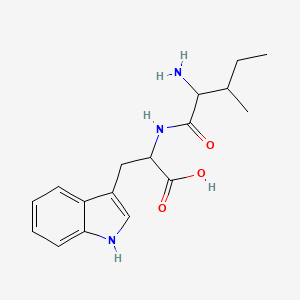

Isoleucyltryptophan is a dipeptide composed of the amino acids isoleucine and tryptophan. It is known for its potential biological activities, including immunomodulatory and antihypertensive effects. This compound has garnered interest in various fields such as medicine, biochemistry, and pharmacology due to its unique properties and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isoleucyltryptophan can be synthesized through a biotechnological method involving recombinant DNA technology. In this process, a repetitive this compound construct fused to the maltose-binding protein is generated and expressed in Escherichia coli cells. The recombinant fusion protein is then enzymatically hydrolyzed using α-chymotrypsin to liberate the dipeptide this compound .

Industrial Production Methods: The industrial production of this compound involves the mechanical mixing of equimolar amounts of powdered dipeptide and iron (II) sulfate. This method simplifies the production process by avoiding the steps of preparing separate solutions of the dipeptide and iron salt .

Analyse Des Réactions Chimiques

Types of Reactions: Isoleucyltryptophan undergoes various chemical reactions, including coordination complex formation with metal ions such as iron (II). This reaction enhances its immunostimulatory activity .

Common Reagents and Conditions:

Coordination Complex Formation: The dipeptide is mixed with iron (II) sulfate in an aqueous solution to form the coordination complex.

Enzymatic Hydrolysis: α-Chymotrypsin is used to hydrolyze the recombinant fusion protein to liberate this compound.

Major Products Formed:

Applications De Recherche Scientifique

Isoleucyltryptophan has several scientific research applications:

Immunology: It is used as an immunomodulatory agent to enhance immune responses and treat immunodeficiency conditions.

Pharmacology: The compound is investigated for its potential antihypertensive effects due to its ability to inhibit the angiotensin-converting enzyme.

Biochemistry: It serves as a model compound for studying peptide-metal ion interactions and their biological implications.

Mécanisme D'action

The mechanism of action of isoleucyltryptophan involves its interaction with metal ions, particularly iron (II). The coordination complex formed between this compound and iron (II) enhances its immunostimulatory activity by modulating the immune system. This complex positively affects hematopoiesis and is effective in treating iron- and immuno-deficiencies .

Comparaison Avec Des Composés Similaires

Glutamyltryptophan: Another dipeptide with immunomodulatory properties, but it primarily affects CD4+ and CD8+ lymphocytes.

Thymogen: A thymus-derived peptide used in immunotherapy.

Immunofan: A hexapeptide with immunomodulatory activity.

Uniqueness of Isoleucyltryptophan: this compound is unique due to its ability to form coordination complexes with metal ions, which significantly enhances its biological activity. Unlike glutamyltryptophan, this compound lacks functional side groups, making it more suitable for developing immunomodulatory agents .

Propriétés

IUPAC Name |

2-[(2-amino-3-methylpentanoyl)amino]-3-(1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-3-10(2)15(18)16(21)20-14(17(22)23)8-11-9-19-13-7-5-4-6-12(11)13/h4-7,9-10,14-15,19H,3,8,18H2,1-2H3,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRPESWOSNFUCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Isoleucyl-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028918 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R)-2-[[4'-[[(Phenylamino)carbonyl]amino][1,1'-biphenyl]-4-YL]carbonyl]cyclopentanecarboxylic acid](/img/structure/B13396157.png)

![N-[1-(4-Formylphenyl)ethyl]methanesulfonamide](/img/structure/B13396163.png)

![N-((4AR,7R,8R,8aS)-6,8-dihydroxy-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B13396179.png)

![12-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]dodecanoic acid](/img/structure/B13396192.png)

![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenylmethoxy-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13396224.png)

![2-[[6-[[1-[3-[(2-Cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile](/img/structure/B13396231.png)

![4-[Hydroxy-[4-(2-methylpropyl)phenyl]methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methoxypyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(1-methyl-2-oxopyridin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(5-methylpyrazin-2-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-(4-methylsulfonylphenyl)pyrrolidine-2,3-dione](/img/structure/B13396242.png)